Dibenzofuran-1-ol

概要

説明

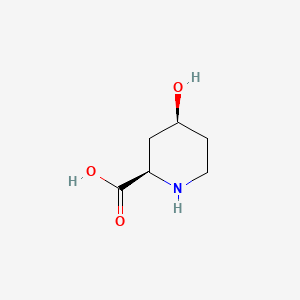

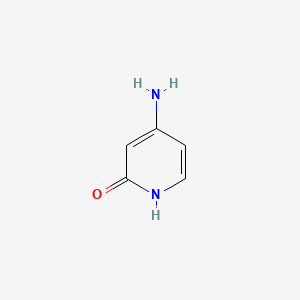

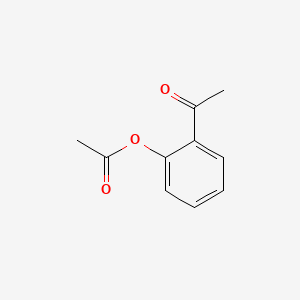

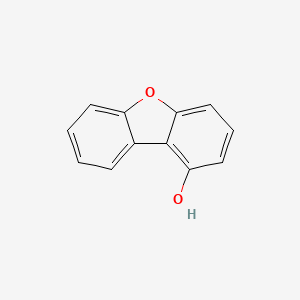

Dibenzofuran-1-ol, also known as 1-Hydroxydibenzofuran, is a chemical compound with the molecular formula C12H8O2 . It is a derivative of dibenzofuran, a compound of considerable industrial and environmental significance .

Synthesis Analysis

The synthesis of dibenzofurans has been a topic of interest in recent years. The process often starts with the creation of the C–O bond of the furan ring. This is followed by the formation of dibenzofurans by cyclizing diarylether derivatives. The last part of the synthesis involves the construction of dibenzofurans from benzofuran or phenol derivatives .Molecular Structure Analysis

The molecular structure of Dibenzofuran-1-ol consists of two benzene rings fused to a central furan ring . The average mass of the molecule is 184.191 Da and the monoisotopic mass is 184.052429 Da .Chemical Reactions Analysis

Dibenzofuran-1-ol undergoes various chemical reactions. For instance, it can undergo electrophilic reactions, such as halogenation and Friedel-Crafts reactions . Additionally, reaction mechanisms explaining certain dibenzofuran formation are described in the literature .Physical And Chemical Properties Analysis

Dibenzofuran-1-ol has a molecular formula of C12H8O2 . The average mass of the molecule is 184.191 Da and the monoisotopic mass is 184.052429 Da . More detailed physical and chemical properties are not explicitly mentioned in the retrieved sources.科学的研究の応用

Cytotoxic and Antiplatelet Activities

Dibenzofuran-1-ol derivatives, specifically oxime-type dibenzofuran derivatives, have been found to possess cytotoxic activities against cancer cells. One study found that certain dibenzofuran oxime derivatives exhibited anti-cancer properties, while oxime ethers showed potent inhibitory activity against platelet aggregation induced by arachidonic acid (Wang et al., 2004).

Synthesis of Dibenzofuran Derivatives

Research into the efficient and eco-friendly synthesis of dibenzofuran derivatives has been explored. An effective method for synthesizing these derivatives via intramolecular C-O bond formation was developed, highlighting their applications in pharmaceuticals and electronic materials (Cho et al., 2017).

Bi- and Tri-Functionalized Dibenzofurans for Bioactive Substances

The synthesis of bi- and tri-functionalized dibenzofurans from dibenzofuran-1-ol has been reported. These compounds are significant for developing bioactive substances or materials, with selective monosubstitution via Suzuki-Miyaura reaction (Wern et al., 2018).

Antiplasmodial and Cytotoxic Properties

Dibenzofurans isolated from the fungus Preussia sp. were found to exhibit antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria, as well as moderate cytotoxicity in cell lines (Talontsi et al., 2014).

Anti-Inflammatory and Antibacterial Agents

New dibenzofurans with potential anti-inflammatory and antibacterial properties have been identified from the Australian plant Pilidiostigma glabrum. These compounds showed promising activity against several Gram-positive bacteria and inhibited nitric oxide synthesis in macrophages (Shou et al., 2012).

Sensor Protein for Hydrophobic Aromatic Compounds

Research on dibenzofuran-utilizing actinomycetes revealed the presence of a sensor protein, DfdR, which regulates the transcription of genes responsible for dibenzofuran degradation. This protein shows specificity for several hydrophobic aromatic compounds (Iida et al., 2008).

Antihyperglycemic Activity

A new dibenzofuran, achyrofuran, isolated from Achyrocline satureioides, showed significant antihyperglycemic activity in a mouse model of type 2 diabetes (Carney et al., 2002).

Bacterial Degradation of Polycyclic Aromatic Hydrocarbons

A strain of Janibacter sp. was found capable of degrading polycyclic aromatic hydrocarbons, including dibenzofuran, making it a potential candidate for bioremediation applications (Yamazoe et al., 2004).

Safety and Hazards

While specific safety and hazard information for Dibenzofuran-1-ol is not available, it’s important to handle all chemical substances with care. For dibenzofuran, a related compound, it’s advised to avoid inhalation of dust, contact with skin and eyes, and ingestion . It’s also important to prevent the chemical from entering drains .

将来の方向性

The synthesis and study of dibenzofuran derivatives, including Dibenzofuran-1-ol, continue to be an area of interest in the field of organic chemistry . These compounds have potential applications in many areas due to their biological activities . Therefore, future research may focus on exploring these activities further and developing new synthesis methods .

作用機序

Target of Action

Dibenzofuran-1-ol, like other benzofuran compounds, has been shown to have a broad range of biological activities Benzofuran compounds have been found to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers .

Mode of Action

It is known that benzofuran compounds can slow down conduction velocity and reduce sinus node autonomy . This suggests that Dibenzofuran-1-ol may interact with its targets to modulate electrical activity within the heart, potentially having a therapeutic effect on conditions such as paroxysmal supraventricular tachycardia, atrial premature beats, and premature ventricular contractions .

Biochemical Pathways

Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that Dibenzofuran-1-ol may interact with multiple biochemical pathways, leading to a variety of downstream effects.

Result of Action

Given the biological activities of benzofuran compounds, it can be inferred that dibenzofuran-1-ol may have a range of effects at the molecular and cellular level, potentially including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .

特性

IUPAC Name |

dibenzofuran-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O2/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIFIUYPXCGSSAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=CC=C3O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397179 | |

| Record name | Dibenzofuranol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dibenzofuran-1-ol | |

CAS RN |

82493-21-8, 33483-06-6 | |

| Record name | Dibenzofuranol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Dibenzofuranol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(Hydroxymethyl)Pyridin-2-Yl]-2,2-Dimethylpropanamide](/img/structure/B3021521.png)